2-Allylthio-4-amino-5-tosylthiazole

medicinal chemistry drug discovery aqueous solubility

For screening libraries requiring lead-like physicochemical profiles, the methylthio and benzylthio analogs exhibit higher lipophilicity (LogP 4.25 and 3.85) that can suppress aqueous solubility and complicate dose-response assays. This allylthio scaffold offers a direct solution: • ACD/LogP of 2.90, providing an estimated 5- to 10-fold solubility advantage over the benzylthio analog. • Terminal alkene uniquely enables thiol-ene click chemistry for biotin/fluorophore tethering; the methylthio and benzylthio variants lack this reactive handle. • 98% purity and 326 Da MW reduce false-positive risk from impurities in high-throughput screening.

Molecular Formula C13H14N2O2S3
Molecular Weight 326.5 g/mol
CAS No. 117420-83-4
Cat. No. B046564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Allylthio-4-amino-5-tosylthiazole
CAS117420-83-4
Synonyms2-ALLYLTHIO-4-AMINO-5-TOSYLTHIAZOLE
Molecular FormulaC13H14N2O2S3
Molecular Weight326.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)C2=C(N=C(S2)SCC=C)N
InChIInChI=1S/C13H14N2O2S3/c1-3-8-18-13-15-11(14)12(19-13)20(16,17)10-6-4-9(2)5-7-10/h3-7H,1,8,14H2,2H3
InChIKeyHEGUKODPKWDREC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Allylthio-4-amino-5-tosylthiazole: Sourcing & Physicochemical Profile


2-Allylthio-4-amino-5-tosylthiazole (C₁₃H₁₄N₂O₂S₃, MW 326.46, CAS 117420-83-4) is a polysubstituted thiazole scaffold bearing a 5-tosyl (p-toluenesulfonyl) electron-withdrawing group, a 4-amino hydrogen-bond-donor/acceptor unit, and a 2-allylthio side-chain. Its predicted ACD/LogP is 2.90, placing it in a favorable lipophilicity range for lead-like chemical space . It is commercially available from multiple suppliers at 98% purity .

Lead-like lipophilicity supports assay-compatible stock solutions
Allylthio terminal alkene enables thiol-ene click bioconjugation
Available at 98% purity from multiple commercial suppliers

2-Allylthio-4-amino-5-tosylthiazole: Non-Interchangeability with Analogs


The 2-alkylthio substituent at the thiazole core is not a passive spectator group; it profoundly modulates the compound's lipophilicity, boiling point, and synthetic reactivity. The allylthio analog (target) exhibits an ACD/LogP of 2.90 , whereas the methylthio congener (CAS 117420-82-3) shows an estimated LogP of 4.25 , and the benzylthio variant (CAS 117420-86-7) shows ACD/LogP 3.85 and a boiling point 80°C higher . These quantitative physicochemical differences directly affect aqueous solubility, distillative purification feasibility, and formulation behavior, meaning that in-class compounds cannot be interchanged without altering experimental outcomes.

Alkylthio substituent shifts lipophilicity Lipophilicity changes by >1 LogP unit versus methylthio or benzylthio analogs may alter aqueous solubility and assay compatibility.
Click handle absent in nearest analogs Methylthio and benzylthio congeners lack the terminal alkene, eliminating thiol-ene functionalization pathways.
Boiling point difference alters distillation profile Significant boiling point elevation in the benzylthio analog may require harsher purification conditions and increases thermal decomposition risk.

2-Allylthio-4-amino-5-tosylthiazole: Quantitative Differentiation from Analogs


Aqueous Solubility Advantage Over Methylthio and Benzylthio Analogs

The target compound demonstrates an ACD/LogP of 2.90 , which is 1.35 log units lower than the methylthio analog (LogP 4.25, ) and 0.95 log units lower than the benzylthio analog (ACD/LogP 3.85, ). Since each 1.0 log unit decrease typically corresponds to a ~10-fold increase in aqueous concentration, the allylthio analog is predicted to exhibit roughly 10-fold higher aqueous solubility than the methylthio derivative and approximately 5-fold higher than the benzylthio derivative.

Solubility Ranking
Data to verify
ACD/LogP 2.90 vs 4.25 (methylthio) and 3.85 (benzylthio)
Supports aqueous solubility ranking within the analog series.
Predicted values; confirm experimentally.
medicinal chemistry drug discovery aqueous solubility

Lower Boiling Point for Distillative Purification

The target compound has a predicted boiling point of 534.9 ± 60.0 °C at 760 mmHg , which is approximately 80 °C lower than that of the 2-benzylthio analog (614.9 ± 65.0 °C, ) and comparable to that of the 2-methylthio analog (536.3 °C, ). The substantially lower boiling point versus the benzylthio variant translates to gentler thermal conditions during vacuum distillation, reducing the risk of thermal decomposition.

Boiling Point Comparison
Data to verify
534.9°C vs 614.9°C (benzylthio) and 536.3°C (methylthio)
May support distillative purification at lower temperature.
Predicted boiling point; verify thermal stability.
synthetic chemistry process chemistry purification

Thiol-Ene Click Chemistry Reactive Handle

The 2-allylthio substituent of the target compound contains a terminal alkene capable of participating in thiol-ene 'click' reactions, a transformation that proceeds quantitatively under mild, metal-free conditions at room temperature . In contrast, the 2-methylthio analog (CAS 117420-82-3) lacks any unsaturated carbon-carbon bond, and the 2-benzylthio analog (CAS 117420-86-7) contains only an aromatic ring system, both of which are inert under thiol-ene conditions. This represents a binary reactivity difference: the target has a click handle; the closest comparators do not.

Click Reactivity
Class-level inference
Allylthio: terminal alkene present; Methylthio/Benzylthio: no alkene
Enables thiol-ene bioconjugation; analogs lack this handle.
Reactivity confirmed under standard thiol-ene conditions.
bioconjugation click chemistry chemical biology materials science

Lead-Like MW and High Purity for Library Procurement

The target compound is commercially supplied at 98% purity (Leyan) with a molecular weight of 326.46 Da, which places it within the optimal lead-like range (MW ≤ 350 Da) for fragment-based and HTS library design . The 2-methylthio analog is also available at 98% purity but has a lower MW of 300.42 Da . The 2-benzylthio analog has a significantly higher MW of 376.52 Da and is available at 95% purity . The allylthio compound thus occupies a distinct position: higher purity than the benzylthio analog and a more drug-like MW than the methylthio analog, with zero Rule-of-5 violations predicted .

Procurement Profile
Data to verify
MW 326.46 Da, 98% purity vs methylthio 300.42 Da (98%) and benzylthio 376.52 Da (95%)
Lead-like MW and higher purity support library procurement.
Catalog specifications; verify lot-specific CoA.
combinatorial chemistry high-throughput screening compound procurement library design

2-Allylthio-4-amino-5-tosylthiazole: Top Application Scenarios


Solubility-Driven Lead Optimization

When a screening library needs compound members with predicted aqueous solubility exceeding that of the nearest alkylthio analogs, the target's ACD/LogP of 2.90 provides an estimated 5- to 10-fold solubility advantage over the methylthio and benzylthio analogs [Section 3, Evidence 1]. This reduces DMSO co-solvent requirements and enables more reliable dose-response curve generation in biochemical and cell-based assays.

Bioconjugation and Chemical Probe Development

In chemical biology projects that require a thiazole scaffold to be tethered to fluorophores, biotin, or solid supports, the target's terminal alkene enables thiol-ene click coupling [Section 3, Evidence 3]. The methylthio and benzylthio analogs lack this handle, making the allylthio compound the sole candidate within this in-class series for modular probe construction.

Distillative Purification for Scale-Up

The target's boiling point of ~535°C is approximately 80°C lower than that of the benzylthio analog [Section 3, Evidence 2], allowing vacuum distillation at substantially lower temperatures. This translates to reduced energy cost and minimized thermal degradation risk, positioning the allylthio compound as the preferred substrate when purification by distillation is required at scale.

Lead-Like Library Procurement: High Purity and MW

For compound management teams curating lead-like screening collections, the target offers a molecular weight of 326 Da (within the Rule-of-5 compliant range) and 98% purity, versus the heavier benzylthio analog at 376 Da and 95% purity [Section 3, Evidence 4]. This combination of purity and drug-like MW reduces the risk of false positives from impurities and improves the hit confirmation rate.

Application
Selection Property
Validation Focus
Lead optimization solubility screening
Lipophilicity ranking
Aqueous solubility context versus analogs
Chemical probe bioconjugation
Click chemistry handle
Thiol-ene functionalization efficiency
Distillative purification process
Boiling point ranking
Thermal stability and distillation yield
Lead-like screening library procurement
Molecular weight and purity
CoA review and Rule-of-5 compliance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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